3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
Description
3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is a boron-containing heterocyclic compound characterized by a pyrazolo[1,5-a]pyridine core with three distinct substituents:
- Chloro group at position 3 (electron-withdrawing).
- Methoxy group at position 4 (electron-donating).
- Pinacol boronate ester at position 6 (reactive site for cross-coupling reactions).
This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl systems . Its boronate ester group enables efficient coupling with aryl halides under palladium catalysis, while the chloro and methoxy substituents modulate electronic properties and regioselectivity. Similar compounds, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine (lacking chloro and methoxy groups), are documented as intermediates in pharmaceutical synthesis .
Properties
Molecular Formula |
C14H18BClN2O3 |
|---|---|
Molecular Weight |
308.57 g/mol |
IUPAC Name |
3-chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H18BClN2O3/c1-13(2)14(3,4)21-15(20-13)9-6-11(19-5)12-10(16)7-17-18(12)8-9/h6-8H,1-5H3 |
InChI Key |
AWGMCYYZYZTIQG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=C(C=N3)Cl)C(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a dechlorinated product.
Scientific Research Applications
3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and related boronates:
Key Observations:
- Core Structure Impact : Pyrazolo[1,5-a]pyridine and pyrrolo[3,2-b]pyridine cores exhibit planar geometries conducive to π-π stacking in drug-receptor interactions, whereas imidazo[1,2-a]pyridine derivatives (e.g., ) face steric challenges due to bulky substituents.
- Substituent Effects : The chloro group in the target compound enhances electrophilicity at position 3, enabling nucleophilic substitution or further functionalization. The methoxy group at position 4 directs cross-coupling to specific positions via electronic effects .
- Reactivity Trends : Boronate esters on six-membered heterocycles (e.g., pyrazolo[1,5-a]pyridine) generally show higher coupling efficiency compared to five-membered cores (e.g., pyrrolo[3,2-b]pyridine) due to reduced ring strain .
Chloro Group: Electronic and Steric Influence
The 3-chloro substituent:
- Deactivates the pyrazolo[1,5-a]pyridine core, reducing electron density at adjacent positions.
- Facilitates SNAr reactions for introducing amines or thiols, as seen in pyridazine derivatives (e.g., 3-chloro-5,6-diphenylpyridazine-4-carbonitrile reacting with hydrazine ).
Methoxy Group: Electronic Modulation
The 4-methoxy group:
- Activates the core via electron donation, enhancing coupling rates at position 5.
- Comparable to 4-methoxyphenylboronic acid in Suzuki reactions, which achieved 60% yield under standard conditions .
Boronate Ester: Cross-Coupling Efficiency
The pinacol boronate ester at position 6:
- Enables Pd-catalyzed coupling with aryl/heteroaryl halides.
- Similar to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one, which undergoes coupling at room temperature with electron-deficient partners .
Medicinal Chemistry
- The target compound’s structural analogs (e.g., ) are utilized in synthesizing kinase inhibitors and antiviral agents.
- Chloro and methoxy groups improve metabolic stability and target binding compared to non-substituted boronates .
Material Science
- Boronates with methoxy substituents (e.g., ) are employed in OLEDs due to tunable luminescence properties.
Biological Activity
3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C11H15BClN2O2
- Molecular Weight : 239.51 g/mol
- CAS Number : 458532-90-6
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits potential in inhibiting tumor growth through kinase inhibition. |
| Neuroprotective | May protect neuronal cells by modulating kinase activity related to neurodegeneration. |
| Anti-inflammatory | Demonstrated ability to reduce inflammation in microglial cells. |
| Antioxidant | Shows antioxidant properties through ORAC assays and other evaluations. |
Case Studies and Research Findings
- DYRK1A Inhibition : A study focusing on the design and synthesis of DYRK1A inhibitors reported that derivatives of pyrazolo[1,5-a]pyridine exhibited nanomolar-level inhibitory activity against this kinase. The research highlighted the importance of structural modifications in enhancing biological efficacy .
- Anti-inflammatory Effects : In a study involving BV2 microglial cells, compounds similar to this compound demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .
- Antioxidant Activity : The antioxidant capabilities were evaluated using various assays including ORAC (Oxygen Radical Absorbance Capacity), which confirmed the compound's ability to scavenge free radicals effectively .
Safety and Toxicology
The compound has been classified with several hazard statements indicating potential skin and eye irritation (H315 and H319). Safety assessments are crucial for determining the therapeutic window and potential side effects associated with its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
